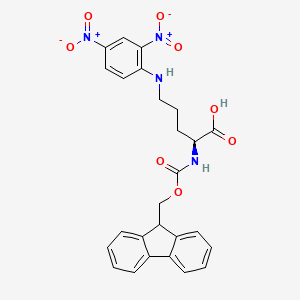

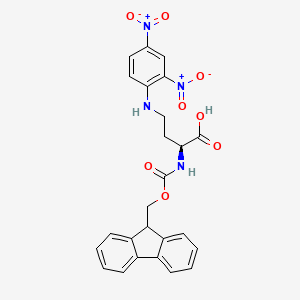

Fmoc-Dab(Dnp)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

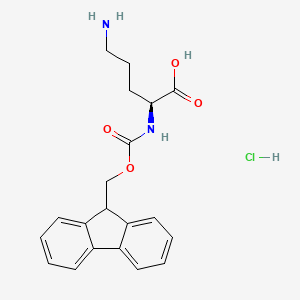

Fmoc-Dab(Dnp)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biological research. This compound is a derivative of the amino acid lysine and has been extensively studied for its unique properties and potential therapeutic benefits. In

Wissenschaftliche Forschungsanwendungen

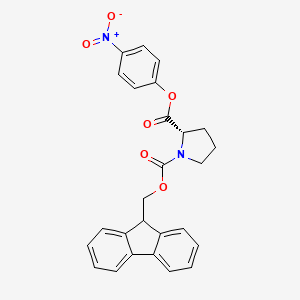

Synthesis of Modified Amino Acids

Fmoc-Dab(Dnp)-OH is used in the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids . This new methodology was developed by probing the reactivity of commercially available Fmoc amino acids .

Self-Assembly

Amino acids and short peptides modified with the Fmoc group, including Fmoc-Dab(Dnp)-OH, possess eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . The unique and tunable morphologies of the self-assembly products offer a powerful tool for bio-soft matter fabrication .

Cell Cultivation

The properties of Fmoc-modified amino acids and short peptides, including Fmoc-Dab(Dnp)-OH, have applications related to cell cultivation .

Drug Delivery

Fmoc-modified amino acids and short peptides can be used in drug delivery systems . The self-assembled structures can encapsulate drugs and deliver them to specific targets in the body .

Therapeutic and Antibiotic Properties

Fmoc-modified amino acids and short peptides have shown potential in therapeutic and antibiotic applications . The self-assembled structures can interact with biological systems, providing a platform for the development of new therapies .

Wirkmechanismus

Target of Action

Fmoc-Dab(Dnp)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain that are being synthesized . The role of Fmoc-Dab(Dnp)-OH is to facilitate the addition of the Dab (Diaminobutyric acid) amino acid to the peptide chain in a controlled manner .

Mode of Action

The mode of action of Fmoc-Dab(Dnp)-OH involves its interaction with the amino group of the peptide chain being synthesized . The Fmoc group acts as a protective group, preventing unwanted reactions during the synthesis process . Once the Dab amino acid has been added to the peptide chain, the Fmoc group can be removed, allowing the next amino acid to be added .

Biochemical Pathways

The peptides that are synthesized using this compound can have various effects on biochemical pathways, depending on their sequence and structure .

Pharmacokinetics

The peptides synthesized using this compound will have adme properties that depend on their specific structure and sequence .

Result of Action

The result of the action of Fmoc-Dab(Dnp)-OH is the successful addition of the Dab amino acid to the peptide chain being synthesized . This allows for the controlled synthesis of peptides with specific sequences, which can then be used in various applications, from drug development to materials science .

Action Environment

The action of Fmoc-Dab(Dnp)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent, and the presence of other reagents can all affect the efficiency and success of the peptide synthesis . Therefore, careful control of the synthesis environment is necessary to ensure the successful action of Fmoc-Dab(Dnp)-OH .

Eigenschaften

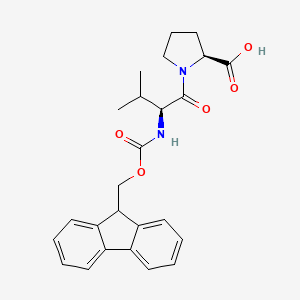

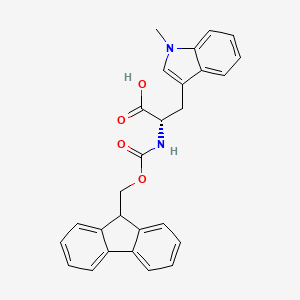

IUPAC Name |

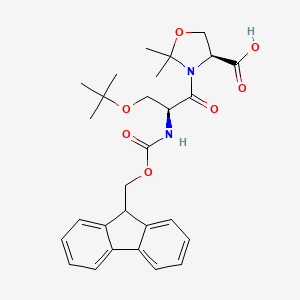

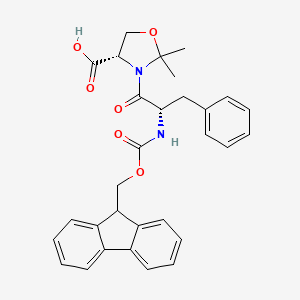

(2S)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHWAVNNODKLBE-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Dab(Dnp)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)